molecular formula C5H11NO2 B12913047 Propyl N-methyl carbamate CAS No. 17671-76-0

Propyl N-methyl carbamate

Cat. No.: B12913047
CAS No.: 17671-76-0
M. Wt: 117.15 g/mol
InChI Key: FVDLRCDWHVEWCQ-UHFFFAOYSA-N
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Description

Propyl N-methyl carbamate (chemical formula: C₅H₁₁NO₂; IUPAC name: propyl methylcarbamate) is a carbamate ester characterized by a propyl group attached to the oxygen of the carbamate functional group and a methyl group bonded to the nitrogen atom. Carbamates are derivatives of carbamic acid (NH₂COOH) and are widely utilized in agrochemical and pharmaceutical industries due to their biodegradability and short environmental persistence compared to organochlorines . The compound’s reactivity and biological activity are influenced by its N-methyl and propyl substituents, which modulate its solubility, stability, and interaction with biological targets.

Properties

CAS No.

17671-76-0

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

propyl N-methylcarbamate

InChI

InChI=1S/C5H11NO2/c1-3-4-8-5(7)6-2/h3-4H2,1-2H3,(H,6,7)

InChI Key

FVDLRCDWHVEWCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl N-methyl carbamate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with methyl isocyanate under controlled conditions. Another method includes the reaction of propylamine with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where propyl alcohol and methyl isocyanate are reacted under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base to enhance the yield and purity of the product .

Chemical Reactions Analysis

1.1. Synthetic Routes

Propyl N-methyl carbamate is typically synthesized via transcarbamoylation or carbamate exchange reactions (Table 1). Key methodologies include:

MethodConditionsYield (%)Key ObservationsSource
Transcarbamoylation[mTBNH][OAc] SB-IL, 80–100°C, 20 h23–53Steric hindrance reduces DS in cellulose derivatives. Higher temperatures favor aliphatic carbamates.
Methylamine-DPC reaction20–80°C, 0.8–1:1 molar ratio>98Side reactions (e.g., N,N'-Dimethylurea formation) occur above 80°C.
Isocyanate-alcohol65–100°C, SB-IL solvent<30Competing side reactions with acetate anions or water reduce efficiency.
  • Mechanistic Insight :
    Transcarbamoylation proceeds via nucleophilic substitution at the carbonyl carbon, facilitated by ionic liquids like [mTBNH][OAc]. The reaction exhibits reversibility in alcoholic solvents, leading to ester exchange (Fig. 2 in ).

2.1. Hydrolysis

This compound undergoes hydrolysis under acidic or alkaline conditions:

C5H11NO2+H2OCH3NH2+C3H7OH+CO2\text{C}_5\text{H}_{11}\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{NH}_2 + \text{C}_3\text{H}_7\text{OH} + \text{CO}_2

  • Kinetics :
    Hydrolysis rates are pH-dependent, with half-lives ranging from 2 h (pH 12) to 14 d (pH 7) for analogous carbamates .

2.2. Thermal Decomposition

At 180–220°C, carbamates like phenyl-N-methyl urethane decompose to methyl isocyanate and phenol (Fig. 1 in ). This compound likely follows similar pathways:

C5H11NO2ΔCH3NCO+C3H7OH\text{C}_5\text{H}_{11}\text{NO}_2 \xrightarrow{\Delta} \text{CH}_3\text{NCO} + \text{C}_3\text{H}_7\text{OH}

  • Side Products : N,N'-Dimethylurea forms at >100°C via dimerization of methyl isocyanate .

3.1. Enzymatic Interactions

  • Acetylcholinesterase Inhibition :
    N-propylcarbamates exhibit higher binding affinity to insect acetylcholinesterase than N-methyl analogs (Table 2). Synergistic effects with N-methylcarbamates enhance insecticidal activity by 2–5× .

Carbamate TypeIC₅₀ (μM)Synergism CoefficientSource
N-Methylcarbamate1201.0 (baseline)
N-Propylcarbamate452.3–5.0
N-Methyl/N-propyl mix2.5

3.2. Transcarbamoylation in Polymers

This compound participates in cellulose modification (Table 4 in ):

  • Degree of Substitution (DS) : Ranges from 0.11 to 2.53 depending on reagent stoichiometry (3–12 eq.).

  • Solvent Effects : Polar solvents (e.g., DMSO) enhance reactivity compared to nonpolar media .

Comparative Analysis of Carbamate Reactivity

Carbamate reactivity follows the trend:
Aryl–OCONH–aryl > Aryl–OCONH–alkyl > Alkyl–OCONH–aryl > Alkyl–OCONH–alkyl .

  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) reduce transcarbamoylation efficiency by 30–50% compared to electron-donating groups (e.g., OCH₃) .

Scientific Research Applications

Agricultural Applications

Pesticides and Insecticides

Propyl N-methyl carbamate is primarily utilized as a pesticide. Its effectiveness in controlling a variety of pests makes it a valuable component in agricultural practices. The compound functions by inhibiting the activity of acetylcholinesterase, an enzyme critical for nerve function in insects, thereby leading to their mortality.

  • Registered Uses : this compound is registered for use on various crops, including fruits and vegetables. It is particularly effective against common agricultural pests such as aphids, beetles, and caterpillars.
  • Environmental Impact : While effective, the use of this compound raises concerns regarding its environmental impact. Studies indicate that residues can persist in soil and water, potentially affecting non-target organisms and leading to ecological imbalances .

Pharmaceutical Applications

Drug Development

The structural properties of this compound make it an attractive candidate for drug development. Carbamate derivatives have been incorporated into various pharmaceutical formulations due to their ability to enhance bioavailability and therapeutic efficacy.

  • Mechanism of Action : As a structural motif, this compound can improve the interaction between drugs and their biological targets. This characteristic is particularly useful in developing treatments for conditions such as cancer, epilepsy, and neurodegenerative diseases .
  • Case Study: Cenobamate : An example of a successful application includes cenobamate, a drug approved for treating partial-onset seizures. Its structure includes a carbamate moiety that enhances its pharmacological properties .

Industrial Applications

Polymer Production

This compound plays a role in the production of polymers, specifically polyurethanes. These materials are widely used in coatings, adhesives, and foams due to their desirable mechanical properties.

  • Application in Coatings : The incorporation of this compound into polyurethane formulations can improve flexibility and durability, making it suitable for various industrial applications .

Summary Data Table

Application Area Description Impact/Notes
AgriculturalUsed as a pesticide for crops against pests like aphids and beetlesEffective but raises environmental concerns
PharmaceuticalEnhances bioavailability in drug formulations (e.g., cenobamate)Important for treating various diseases
IndustrialComponent in polyurethane production for coatings and adhesivesImproves mechanical properties

Mechanism of Action

Propyl N-methyl carbamate exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, it increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate pesticides and is crucial for its bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

The following table summarizes key structural analogs of Propyl N-methyl carbamate, their applications, toxicity profiles, and research findings:

Compound Name Molecular Formula Primary Use Toxicity (LC₅₀) Key Research Findings References
This compound C₅H₁₁NO₂ Not explicitly stated Not reported Inferred to exhibit moderate toxicity based on N-methyl carbamate class trends .
S-ethyl-N-[(methylcarbamoyl)oxy]thioacetimidate C₆H₁₂N₂O₂S Insecticide High (fish/rats) Effective against potato, tomato, and cabbage pests; higher toxicity than herbicidal analogs .
N-phenyl-(ethylcarbamoyl)propyl carbamate C₁₂H₁₆N₂O₃ Herbicide Lower Selective herbicidal activity for legumes and cabbage; lower bioaccumulation risk .
3-iodo-2-propynyl propyl carbamate (IPPC) C₇H₁₀INO₂ Marine antifouling Not reported Synergistic biocidal efficacy in marine paints; structural iodine enhances stability .
Methocarbamol C₁₁H₁₅NO₅ Muscle relaxant Low (human use) Pharmaceutical carbamate with low acute toxicity; non-pesticidal application .
Ethiofencarb C₁₁H₁₅NO₂S Insecticide Moderate Systemic activity against aphids; metabolizes rapidly in soil .

Detailed Comparative Analysis

Structural and Functional Differences

  • N-methyl vs.
  • Propyl Ester vs. Aromatic Substituents : The propyl chain in this compound increases lipophilicity relative to aryl-substituted carbamates (e.g., ethiofencarb), influencing its mobility in biological systems .
  • Iodoalkynyl Modifications : IPPC’s 3-iodo-2-propynyl group confers enhanced biocidal persistence in marine environments, a feature absent in simpler alkyl carbamates like this compound .

Toxicity and Environmental Impact

  • Acute Toxicity: N-methyl carbamates generally exhibit lower mammalian toxicity than organophosphates but higher acute effects compared to herbicides like N-phenyl-(ethylcarbamoyl)propyl carbamate .
  • Environmental Persistence: this compound’s short half-life aligns with the broader carbamate class, which degrades faster than organochlorines but slower than pyrethroids .

Biological Activity

Propyl N-methyl carbamate is a compound belonging to the class of N-methyl carbamate esters, which are known for their biological activity, particularly as insecticides and their effects on cholinergic systems. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicity, and relevant case studies.

N-methyl carbamates, including this compound, primarily function as inhibitors of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. The reversible nature of this inhibition allows for a relatively quick recovery compared to organophosphate compounds, which form more stable complexes with AChE .

Key Mechanisms:

  • Reversible Carbamylation : Carbamates cause carbamylation of the serine hydroxyl group in AChE, disrupting its ability to hydrolyze ACh.
  • Neuromuscular Effects : Increased ACh levels lead to enhanced neuromuscular transmission, which can result in both therapeutic and toxicological effects depending on the dosage and exposure duration .

Toxicity Profile

The toxicity of this compound is characterized by its LD50 values and acute effects observed in various studies. Toxicity varies significantly based on the route of exposure (oral, dermal, inhalation), with oral ingestion generally presenting higher risks.

LD50 Values:

  • Oral Toxicity : The oral LD50 for related carbamates can range from 5 mg/kg (high toxicity) to much higher values depending on specific structural modifications .
  • Dermal Toxicity : Dermal exposure often shows lower toxicity levels compared to oral routes, indicating a significant difference in absorption rates .

Case Studies

Several studies have been conducted to evaluate the effects and risks associated with N-methyl carbamate pesticides, including this compound. Below are summaries of notable findings:

Study Findings
Acute Toxicity Study Evaluated the acute effects of multiple N-methyl carbamates in rat models. Results indicated significant inhibition of AChE activity leading to neurotoxic symptoms such as muscle twitching and respiratory distress .
Cumulative Risk Assessment A study utilizing physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling showed that cumulative exposure to various N-methyl carbamates could lead to enhanced neurotoxicity due to shared mechanisms .
Environmental Impact Study Investigated the degradation pathways of this compound in soil environments. Findings suggested rapid hydrolysis under microbial activity, leading to less persistent residues compared to other pesticide classes .

Research Findings

Recent research highlights the dual nature of this compound's biological activity—beneficial in pest control but potentially harmful due to neurotoxic effects.

Key Research Insights:

  • Biochemical Stability : this compound exhibits good stability in biological systems, allowing it to penetrate cell membranes effectively which enhances its insecticidal properties .
  • Therapeutic Potential : Some studies suggest that analogs of N-methyl carbamates may have potential therapeutic applications due to their ability to inhibit certain enzymes involved in disease processes .

Q & A

Q. What are the established synthesis routes for Propyl N-methyl carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound is typically synthesized via carbamate formation reactions, such as the reaction of propylamine with methyl chloroformate under controlled pH and temperature. Optimization involves adjusting reaction time (e.g., 4–6 hours at 0–5°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios. Catalysts like triethylamine can enhance yield by neutralizing HCl byproducts. Purification via column chromatography or recrystallization ensures >95% purity .

Q. What physicochemical properties of this compound are critical for experimental design in environmental or toxicological studies?

  • Methodological Answer : Key properties include:
  • Solubility : 356 mg/L in water at 25°C (critical for bioavailability studies) .
  • LogP (octanol-water partition coefficient) : ~1.8 (indicates moderate hydrophobicity, relevant for environmental partitioning) .
  • Stability : Hydrolyzes under alkaline conditions (pH >9), requiring pH-neutral buffers in aqueous experiments .
    Analytical methods like HPLC (C18 columns, UV detection at 254 nm) validate purity and degradation .

Q. How does this compound inhibit acetylcholinesterase (AChE), and what assays are used to quantify this effect?

  • Methodological Answer : this compound carbamylates the serine hydroxyl group in AChE’s active site, reversibly inhibiting neurotransmission. The Ellman assay (using acetylthiocholine iodide and DTNB) quantifies residual AChE activity in vitro. IC50 values are determined via dose-response curves, with typical inhibition observed at 10–100 µM concentrations .

Advanced Research Questions

Q. What analytical methods are recommended for characterizing degradation products of this compound under environmental conditions?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies hydrolytic products (e.g., propylamine and methylcarbamic acid). Gas Chromatography-Mass Spectrometry (GC-MS) detects volatile derivatives after derivatization with BSTFA. Method validation includes spike-recovery tests (85–110% recovery) and limits of detection (LOD <0.1 µg/L) .

Q. How can researchers assess the photostability and hydrolytic stability of this compound in environmental matrices?

  • Methodological Answer :
  • Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) in quartz cells; monitor degradation via HPLC every 30 minutes.
  • Hydrolysis : Incubate at varying pH (3–11) and temperatures (20–40°C). First-order kinetics models estimate half-lives (e.g., t1/2 = 48 hours at pH 7, 25°C) .

Q. What strategies mitigate occupational exposure risks during laboratory handling of this compound?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Spills neutralized with 10% sodium hydroxide (hydrolyzes carbamate) followed by adsorption with activated charcoal .

Q. What are the environmental fate and degradation pathways of this compound in soil and water systems?

  • Methodological Answer :
  • Soil : Aerobic microbial degradation predominates (half-life ~7–14 days). Use 14C-labeled carbamate to track mineralization to CO2.
  • Water : Abiotic hydrolysis dominates (half-life ~30 days at pH 7). Sediment adsorption (Kd = 1.2 L/kg) reduces mobility .

Q. How can researchers investigate synergistic effects between this compound and other pesticides?

  • Methodological Answer : Fixed-ratio isobolographic analysis evaluates synergy. For example, combine this compound with organophosphates (e.g., chlorpyrifos) at sublethal concentrations (e.g., LC10) in Daphnia magna assays. Synergy is quantified via the synergism ratio (SR) = (LC50 of compound A alone)/(LC50 of A in mixture) .

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